

An In-depth Technical Guide to Methyl Propiolate: Structure, Properties, and Synthetic Applications

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| Compound of Interest | | |
|----------------------|-------------------|-----------|
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propiolate (IUPAC name: methyl prop-2-ynoate) is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid.[1] It is a versatile and highly reactive organic compound, serving as a fundamental building block in a wide array of chemical syntheses. Its chemical formula is HC₂CO₂CH₃.[1] As a colorless liquid miscible with most organic solvents, methyl propiolate is distinguished by its electrophilic alkyne group, which makes it a potent reagent in various addition and cycloaddition reactions.[1][2] This reactivity profile has established methyl propiolate as a valuable tool in the synthesis of complex organic molecules, heterocycles, and as a key intermediate in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and key experimental applications.

Chemical Structure and Identification

Methyl propiolate possesses a linear alkyne functional group conjugated with a methyl ester. This arrangement dictates its high reactivity as a Michael acceptor and a dienophile.

Caption: Chemical structure of **methyl propiolate** (HC≡CCO₂CH₃).

Table 1: Chemical Identifiers for **Methyl Propiolate**



| Identifier | Value |
|-------------------|---|
| IUPAC Name | Methyl prop-2-ynoate[1] |
| Synonyms | Methyl acetylenecarboxylate, Methyl propynoate[1] |
| CAS Number | 922-67-8[1] |
| Molecular Formula | C4H4O2[1] |
| Molecular Weight | 84.07 g/mol [1] |
| Canonical SMILES | COC(=O)C#C[1] |
| InChI Key | IMAKHNTVDGLIRY-UHFFFAOYSA-N[3] |

Physicochemical and Spectroscopic Properties

Methyl propiolate is a colorless to light yellow liquid.[2] It is known to be a lachrymatory agent, necessitating careful handling in a well-ventilated fume hood.[2]

Table 2: Physicochemical Properties of Methyl Propiolate

| Property | Value |
|---------------------------------------|--|
| Appearance | Colorless liquid[1] |
| Boiling Point | 103-105 °C[1] |
| Density | 0.945 g/mL at 25 °C[1] |
| Refractive Index (n ²⁰ /D) | 1.408 |
| Flash Point | 10 °C (50 °F) |
| Solubility | Miscible with organic solvents, not miscible in water. |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and bases. |



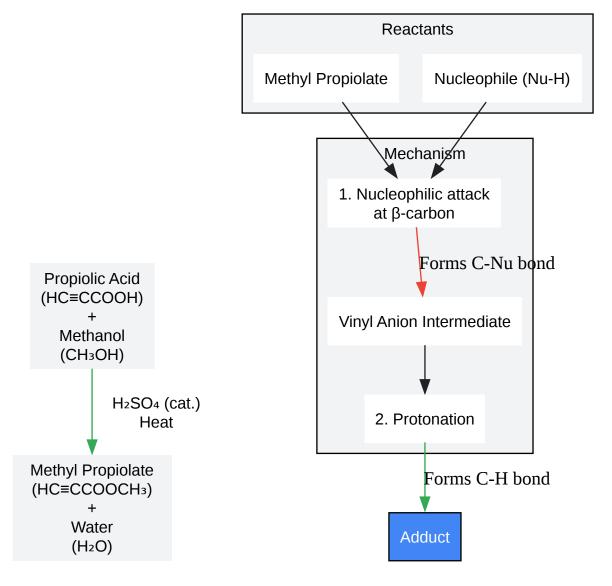
Table 3: Spectroscopic Data for Methyl Propiolate

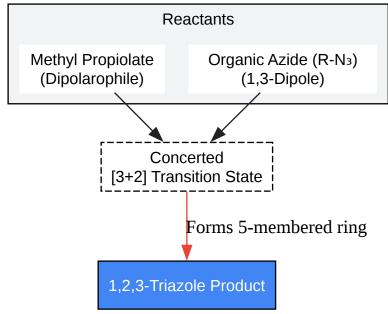
| Spectrum Type | Peak Assignment | Chemical Shift <i>l</i> Wavenumber |
|--|---------------------------------|---------------------------------------|
| ¹H NMR (CDCl₃) | ≡C-H (s) | ~2.9 ppm |
| O-CH ₃ (s) | ~3.7 ppm[4] | |
| ¹³ C NMR (CDCl ₃) | C≡CH | ~75.0 ppm[5] |
| C≡CH | ~77.5 ppm[5] | |
| O-CH₃ | ~52.5 ppm[5] | _ |
| C=O | ~152.0 ppm[5] | _ |
| Infrared (IR) | ≡C-H stretch | ~3300 cm ⁻¹ |
| C≡C stretch | ~2100-2200 cm ⁻¹ [6] | |
| C=O stretch | ~1720-1740 cm ⁻¹ | _ |
| C-O stretch | ~1200-1250 cm ⁻¹ [6] | |

Synthesis of Methyl Propiolate

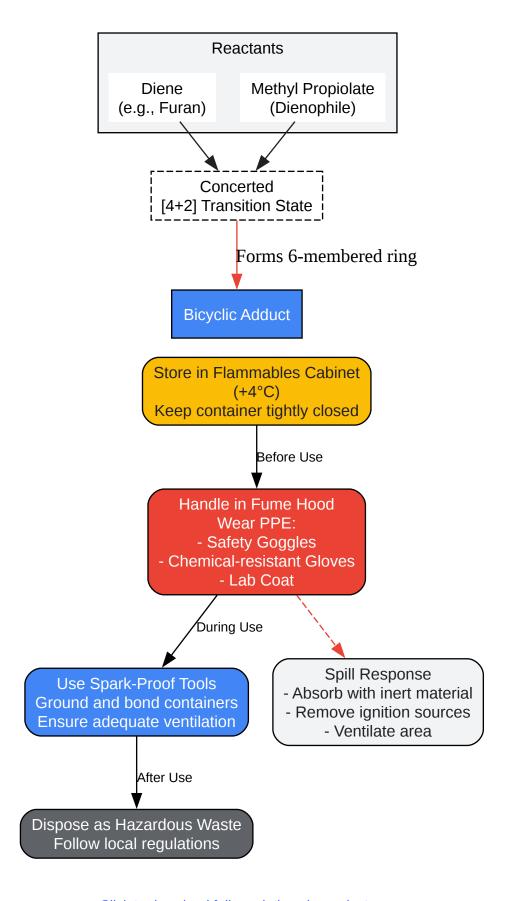
The most common laboratory and industrial synthesis of **methyl propiolate** is the Fischer esterification of propiolic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.











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